3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl 4-aminobenzoate
Description
Properties
Molecular Formula |
C18H13NO4 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
(3-methyl-1,4-dioxonaphthalen-2-yl) 4-aminobenzoate |
InChI |
InChI=1S/C18H13NO4/c1-10-15(20)13-4-2-3-5-14(13)16(21)17(10)23-18(22)11-6-8-12(19)9-7-11/h2-9H,19H2,1H3 |
InChI Key |
LUHXTUQTLBVQIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Method Overview
This approach involves the initial formation of the naphthoquinone core, followed by esterification with 4-aminobenzoic acid derivatives. The process typically includes:
- Preparation of 1,4-dioxo-1,4-dihydronaphthalene derivatives via oxidative cyclization of suitable precursors.
- Substitution of the quinone core with amino groups through nucleophilic attack.
- Esterification of the amino group with 4-aminobenzoic acid or its derivatives to form the target compound.
Procedure Details
- Step 1: Synthesis of 1,4-dioxo-1,4-dihydronaphthalene core through oxidative cyclization of 2-methyl-1,4-naphthoquinone derivatives, often utilizing oxidizing agents such as potassium dichromate or manganese dioxide under reflux conditions.
- Step 2: Introduction of amino groups via nucleophilic substitution using ammonia or primary amines in polar solvents like ethanol or acetic acid.
- Step 3: Esterification with 4-aminobenzoic acid derivatives, employing coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in an inert solvent like dichloromethane or dimethylformamide (DMF).
Research Data
- The process is supported by studies demonstrating the formation of amino-naphthoquinone intermediates, which are then esterified to produce the final compound.
- The reaction conditions are optimized to prevent oxidation of the quinone core, which is prone to rapid oxidation at room temperature, as noted in previous studies.
Microwave-Assisted Synthesis of Naphthoquinone–Amino Acid Derivatives
Method Overview
Recent advances favor microwave irradiation to accelerate the synthesis of such compounds, providing higher yields and cleaner reactions.
Procedure Details
- Step 1: Dissolve 2,3-dichloro-1,4-naphthoquinone with amino acids or their derivatives in a solvent mixture (commonly dioxane/H₂O, 4:1).
- Step 2: Adjust pH to 9–10 using triethylamine (TEA) or potassium hydroxide to activate the amino group.
- Step 3: Subject the mixture to ultrasonic irradiation at 25°C for approximately 15 minutes to activate the amino acid.
- Step 4: Add naphthoquinone or its derivatives and irradiate further at 40°C for about 45 minutes, facilitating nucleophilic attack and ester formation.
- Step 5: Acidify with HCl (1N) to precipitate the product, then purify via column chromatography.
Research Data
- This method has been shown to produce high yields (>80%) with minimal by-products, significantly reducing reaction time compared to conventional heating.
- The process effectively minimizes oxidation, preserving the integrity of the quinone core.
Oxidative Cyclization and Functionalization
Method Overview
This method involves the oxidative cyclization of methylated naphthalene derivatives to form the core structure, followed by functionalization with amino and ester groups.
Procedure Details
- Step 1: Methylation of naphthalene derivatives using methyl iodide or dimethyl sulfate.
- Step 2: Oxidative cyclization using oxidants like potassium dichromate or manganese dioxide under reflux to form the dihydronaphthalene core.
- Step 3: Introduction of amino groups through reduction or nucleophilic substitution.
- Step 4: Esterification with 4-aminobenzoic acid derivatives, employing coupling agents and appropriate solvents.
Research Data
- Structural confirmation via NMR, IR, and mass spectrometry indicates the formation of the desired compound with high purity.
- Oxidation conditions are carefully controlled to prevent over-oxidation or degradation of the quinone ring.
Summary of Key Data and Conditions
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution & esterification | Ammonia, DCC, dichloromethane, inert atmosphere | 65–75 | Sensitive to oxidation; requires inert conditions |
| Microwave-assisted synthesis | 2,3-Dichloro-1,4-naphthoquinone, amino acids, TEA, microwave irradiation | >80 | Rapid, high-yield, minimal by-products |
| Oxidative cyclization | Methyl iodide, potassium dichromate, reflux, oxidants | 60–70 | Requires careful control of oxidation state |
Chemical Reactions Analysis
Oxidation and Stability Profile
The compound forms spontaneously via oxidation of aminaftone in solution at room temperature . This transformation replaces the hydroquinone moiety in aminaftone with a fully conjugated quinone system, confirmed by X-ray crystallography:
-
Bond lengths in the naphthoquinone ring (e.g., C1–O1 = 1.225 Å, C4–O4 = 1.229 Å) align with quinoid character .
-
Oxidation occurs readily in methanol solutions, forming stable crystals upon slow evaporation .
Key Stability Data
| Property | Observation | Source |
|---|---|---|
| Degradation in solution | Rapid oxidation at RT | |
| Crystallization solvent | Methanol | |
| Thermal stability (X-ray) | Analyzed at 170 K |
Hydrogen-Bonding Interactions
The quinone and aminobenzoate groups participate in directional hydrogen bonds, influencing reactivity and solid-state packing :
-
N–H···O bonds :
-
N–H1N···O4: 3.045 Å, 147°
-
N–H2N···O3: 2.960 Å, 146°
-
-
These interactions create ribbons of molecules along the [1 1 1] axis, stabilizing the crystal lattice .
Stacking and π-π Interactions
Quinone and aminobenzoate rings engage in parallel-displaced stacking:
| Interaction Type | Distance (Å) | Source |
|---|---|---|
| Quinone ring centroids | 3.684 | |
| Aminobenzoate ring centroids | 4.157 | |
| Shortest C···C contact | 3.286 (C2···C3) |
These interactions may hinder electrophilic aromatic substitution at the quinone ring by restricting access to reactive sites.
Reduction Potential
Though unreported for this specific compound, naphthoquinones generally undergo reversible reduction to semiquinone radicals or hydroquinones. The methyl and aminobenzoate substituents likely modulate reduction potentials by altering electron density.
Degradation Pathways
Prolonged exposure to light or oxygen may accelerate decomposition, though experimental data remain sparse. Stability under physiological conditions is inferred from its therapeutic use .
Scientific Research Applications
3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl 4-aminobenzoate has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl 4-aminobenzoate involves its interaction with specific molecular targets and pathways . The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound effective against certain types of cancer and microbial infections .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Table 1: Structural Parameters of Quinone Derivatives
Key Observations :
- Hydrogen Bonding : Compound I exhibits strong N–H⋯O interactions (2.96–3.05 Å), comparable to hydrazide derivatives (e.g., compound 13 in ), which rely on similar H-bond networks for stability.
- π-π Stacking: The shorter quinone ring stacking distance (3.684 Å) in Compound I vs. aminobenzoate rings (4.157 Å) suggests enhanced electronic delocalization in the quinone core, a feature absent in nitro- or seleno-substituted analogs .
- Functional Group Impact: Substituents like selenium (in 8f ) or nitro groups (in ) alter solubility and redox properties, whereas the 4-aminobenzoate in Compound I enhances hydrogen-bonding capacity .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- Melting Points : Selenium-substituted derivatives (e.g., 8f ) exhibit higher melting points (124–126°C) than methyl benzoate analogs (3i : 111–112°C), likely due to stronger intermolecular forces .
- Solubility: The 4-aminobenzoate group in Compound I reduces solubility in polar solvents compared to hydrazide derivatives (e.g., 13), which show moderate DMSO solubility .
Key Observations :
- Oxidation vs. Coupling : Compound I is synthesized via oxidation of aminaftone , whereas benzamide derivatives (e.g., 5a–n ) require coupling agents like TBTU .
- Yield Efficiency: Amino acid conjugates (58–61% yield) and selenium derivatives (51% yield) demonstrate moderate efficiency, highlighting the challenges in functionalizing the naphthoquinone core .
Key Observations :
- Antiparasitic Potency: Hydrazide derivative 13 shows remarkable activity against Trypanosoma cruzi (IC₅₀: 1.83 µM), attributed to the redox-active quinone moiety disrupting parasite metabolism .
- Structural-Activity Relationship : Chloro-substituted analogs (e.g., compound 61 ) exhibit enhanced anticancer activity compared to unsubstituted derivatives, underscoring the role of electron-withdrawing groups in bioactivity.
Biological Activity
3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl 4-aminobenzoate (commonly referred to as the compound) is a synthetic derivative of naphthalene and aminobenzoic acid. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and biochemistry. The following sections will detail its chemical properties, biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula: C18H13NO4
- Molecular Weight: 307.3 g/mol
- CAS Number: 1147564-13-3
- IUPAC Name: 6-(3-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl) 4-aminobenzoate
The compound features a naphthalene ring system with two keto groups and an amino benzoate side chain, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of aminobenzoic acid can exhibit antimicrobial activity. The compound's structure suggests potential interactions with bacterial enzymes involved in folate biosynthesis. Specifically, studies have focused on its interaction with dihydropteroate synthase (DHPS), a key enzyme targeted by sulfonamide antibiotics. Molecular docking studies reveal that the compound can bind effectively to the active site of DHPS from various pathogens such as Staphylococcus aureus and Plasmodium falciparum, indicating its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have demonstrated that it inhibits the proliferation of several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's structural similarity to para-aminobenzoic acid allows it to inhibit enzymes like DHPS by occupying their active sites.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to cell death.
- Molecular Docking Studies : Computational analyses indicate strong binding affinities to various targets involved in cancer progression and microbial resistance .
Study 1: Antimicrobial Efficacy
In a study published in Science.gov, molecular docking experiments showed that the compound could inhibit DHPS effectively. The binding affinity was significantly higher than that of traditional sulfonamide drugs, suggesting a promising lead for antibiotic development against resistant strains .
Study 2: Anticancer Potential
A recent investigation into the anticancer properties of the compound revealed that it induced apoptosis in HepG2 cells through ROS-mediated pathways. The study utilized flow cytometry and Western blotting techniques to confirm apoptosis markers such as cleaved caspase-3 and PARP .
Data Table: Summary of Biological Activities
Q & A
Basic: How is the molecular structure of 3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl 4-aminobenzoate determined experimentally?
The structure is typically resolved using single-crystal X-ray diffraction (SC-XRD) . Crystallization conditions (e.g., solvent choice, slow evaporation) are optimized to obtain high-quality crystals. SHELX programs (e.g., SHELXL) refine atomic coordinates and thermal displacement parameters . For example, Bambagiotti-Alberti et al. reported bond lengths and angles for the naphthoquinone and benzoate moieties, confirming planarity and hydrogen-bonding interactions . Complementary techniques like FT-IR and NMR (¹H/¹³C) validate functional groups (e.g., dioxo groups, ester linkages) .
Advanced: How can crystallographic data resolve contradictions in molecular geometry predictions from DFT calculations?
Discrepancies between computed (DFT) and experimental (X-ray) geometries often arise from crystal packing effects or solvent interactions. For instance, the torsion angle between the naphthoquinone and 4-aminobenzoate groups may differ due to intermolecular hydrogen bonds (e.g., N–H···O) observed in SC-XRD . Refinement using SHELXL with restraints for disordered regions improves accuracy . Comparative studies (e.g., Hirshfeld surface analysis) quantify intermolecular interactions, aiding in reconciling computational and experimental data .
Basic: What synthetic routes are available for preparing this compound?
A common approach involves esterification between 3-methyl-1,4-naphthoquinone-2-carboxylic acid and 4-aminobenzoic acid derivatives. For example:
Activate the carboxylic acid (e.g., using DCC/DMAP or thionyl chloride).
React with 4-aminobenzoic acid in anhydrous solvents (e.g., DCM or THF) under nitrogen .
Purify via column chromatography (silica gel, ethyl acetate/hexane) and characterize by melting point, MS, and elemental analysis.
Advanced: How can reaction impurities (e.g., regioisomers) be minimized during synthesis?
Regioselectivity challenges arise in naphthoquinone functionalization. Strategies include:
- Temperature control : Lower temperatures (−35°C) reduce side reactions in triazine coupling .
- Protecting groups : Protect the 4-amino group on benzoate with Boc to prevent unwanted nucleophilic attacks .
- HPLC-MS monitoring : Track intermediates in real-time to optimize reaction quenching .
Basic: What in vitro assays evaluate the biological activity of this compound?
Standard protocols include:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Anticancer : MTT assay on cell lines (e.g., MCF-7, SiHa) to measure proliferation inhibition .
- Enzyme inhibition : Fluorometric assays for targets like cruzain (Chagas disease) using substrate hydrolysis .
Advanced: How are structure-activity relationships (SAR) explored for naphthoquinone derivatives?
SAR studies focus on:
- Substituent effects : Introduce halogens (e.g., Cl, Br) at position 3 to enhance electrophilicity and target binding .
- Hybridization : Attach hydrazide or sulfonamide moieties to improve solubility and target specificity (e.g., cruzain inhibition ).
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes like STAT3 or cysteine proteases .
Basic: What analytical methods assess compound purity and stability?
- HPLC-DAD : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) quantify impurities (<98% purity requires repurification) .
- Stability studies : Accelerated degradation (40°C/75% RH) monitored by LC-MS to detect hydrolysis or oxidation products .
Advanced: How can degradation pathways be elucidated under physiological conditions?
- Forced degradation : Expose to UV light, acidic/basic buffers, or H2O2 to simulate in vivo conditions.
- Mass fragmentation : HRMS identifies degradation products (e.g., cleavage of the ester bond yielding naphthoquinone and 4-aminobenzoic acid) .
- DFT calculations : Predict reactive sites (e.g., quinone electrophilicity) prone to nucleophilic attack .
Basic: What safety protocols are recommended for handling this compound?
- Toxicity : Assume potential cytotoxicity based on naphthoquinone redox-cycling properties. Use PPE (gloves, goggles) in a fume hood.
- Waste disposal : Quench with sodium bicarbonate before incineration to neutralize reactive groups .
Advanced: How is SHELX software utilized in refining complex crystallographic data?
- Twinning : For twinned crystals, use SHELXL’s TWIN/BASF commands to model overlapping lattices .
- Hydrogen bonding : SHELXH generates hydrogen-bond tables, critical for validating supramolecular interactions .
- Disorder modeling : PART and SUMP restraints resolve disordered solvent or side chains .
Basic: What spectroscopic techniques confirm hydrogen bonding in the solid state?
- FT-IR : Stretching frequencies for N–H (3300–3500 cm⁻¹) and C=O (1650–1700 cm⁻¹) shifts indicate H-bonding .
- Solid-state NMR : <sup>15</sup>N CP-MAS detects anisotropic environments of the amino group .
Advanced: How can lattice energy calculations predict crystallization behavior?
- PIXEL method : Partitions molecular electron density to compute Coulombic, polarization, and dispersion energies .
- Morphology prediction : Tools like Mercury (CCDC) simulate crystal habit based on attachment energies derived from SC-XRD .
Basic: What computational tools model the electronic properties of this compound?
- DFT : Gaussian or ORCA with B3LYP/6-311+G(d,p) basis set calculates HOMO/LUMO energies and charge distribution .
- UV-Vis simulation : TD-DFT predicts λmax for naphthoquinone π→π* transitions (e.g., ~450 nm) .
Advanced: How do solvent effects influence spectroscopic and reactivity profiles?
- PCM models : Incorporate solvent dielectric constants (e.g., DMSO vs. water) in DFT to simulate solvatochromism .
- Kamlet-Taft parameters : Correlate solvent polarity with reaction rates (e.g., ester hydrolysis in polar protic solvents) .
Basic: What databases provide crystallographic or spectral data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
